molecular formula C10H8F3N3O B1466416 {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1267217-73-1

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1466416
CAS No.: 1267217-73-1
M. Wt: 243.18 g/mol
InChI Key: NRRMWHGEXYEMFN-UHFFFAOYSA-N
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Description

{1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: the 1,2,3-triazole ring and the trifluoromethyl group. The 1,2,3-triazole moiety, often installed via reliable Huisgen 1,3-dipolar cycloaddition ("click chemistry"), serves as a stable bioisostere and a linker for molecular hybridization, a strategy used to create novel compounds with multi-target potential . The embedded trifluoromethyl group is a key feature in modern drug design, known to significantly influence a molecule's biological activity, metabolic stability, and membrane permeability by enhancing lipophilicity and modulating electron distribution . This compound is of particular interest in neuropharmacology and anti-infective research. Molecular frameworks combining the triazole and trifluoromethyl phenyl groups have demonstrated promising neuroprotective and anti-neuroinflammatory properties in human microglia and neuronal cell models, operating through mechanisms such as the inhibition of ER stress and the NF-κB inflammatory pathway . Furthermore, 1,2,3-triazole conjugates are extensively explored for their antimicrobial potential, showing significant activity against various pathogens, including chloroquine-sensitive strains of Plasmodium falciparum . The primary alcohol (-methanol) functional group provides a synthetic handle for further derivatization, allowing researchers to create amides, esters, or ethers, and to conjugate this scaffold to other bioactive molecules or solid supports.

Properties

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRMWHGEXYEMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit microbial growth or induce apoptosis in cancer cells. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body. The compound’s interaction with cofactors such as NADH and FADH2 is crucial for its metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its hydrophobicity, which allows it to cross cell membranes and localize in lipid-rich areas.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its efficacy in targeting particular cellular processes.

Biological Activity

The compound {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol represents a class of triazole derivatives that have garnered interest due to their diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific triazole derivative, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

  • Chemical Formula : C10H8F3N3O
  • Molecular Weight : 257.17 g/mol
  • IUPAC Name : 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance:

  • Study Findings : A study reported that triazole derivatives showed antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Triazoles have also been noted for their anti-inflammatory properties:

  • Case Study : In vitro assays demonstrated that certain triazole derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of triazole derivatives:

  • Research Insight : A compound structurally related to this compound was shown to be a key chiral building block for synthesizing neuroprotective agents . This suggests that similar compounds may offer protective effects against neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in the biosynthesis of ergosterol in fungi, disrupting cell membrane integrity.
  • Cytokine Modulation : They may modulate the immune response by affecting cytokine production.
  • Cell Signaling Pathways : Triazoles can influence various signaling pathways related to inflammation and cell survival.

Data Table of Biological Activities

Activity TypeTest Organisms/CellsResult (IC50/MIC)Reference
AntibacterialE. coli, S. aureusMIC 16 - 128 µg/mL
Anti-inflammatoryHuman macrophagesIC50 60.56 µg/mL
NeuroprotectiveNeuronal cell linesProtective effect observed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the compounds. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties :
Triazole derivatives have been explored for their anticancer activities. The unique structure of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol may contribute to its ability to interfere with cancer cell proliferation. Preliminary studies suggest that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Agrochemical Applications

Fungicides :
The triazole moiety is well-known for its fungicidal properties. Compounds similar to this compound have been utilized in agricultural settings to protect crops from fungal pathogens. The trifluoromethyl group enhances the efficacy and stability of these fungicides under various environmental conditions .

Herbicides :
Research into the herbicidal properties of triazole compounds has revealed their potential in controlling unwanted plant growth. The specific interactions of such compounds with plant enzymes can inhibit growth and development, making them valuable in herbicide formulations .

Materials Science

Fluorous Tagging :
The trifluoromethyl group is advantageous in materials science due to its unique properties. It allows for fluorous tagging, which can be used in separation processes and purification techniques. The ability to selectively interact with other fluorous materials makes this compound useful in synthesizing complex materials .

Polymer Chemistry :
In polymer chemistry, triazole-containing monomers are being investigated for their role in developing new polymers with enhanced thermal and mechanical properties. The incorporation of such compounds can lead to materials with improved durability and resistance to degradation .

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of TriazolesDemonstrated significant inhibition against multiple bacterial strains
Triazoles as Anticancer AgentsInduced apoptosis in breast cancer cells
Development of Triazole-based FungicidesEffective against common agricultural fungal pathogens
Fluorous Tagging ApplicationsEnhanced separation techniques using trifluoromethyl groups

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Functional Group at Triazole-4 Position Molecular Weight Key Biological/Physicochemical Properties
{1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol (Target) 3-CF₃ -CH₂OH 257.20 High lipophilicity; reactive -CH₂OH for derivatization
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol () 4-Cl -CH₂OH 209.64 Reduced metabolic stability compared to CF₃ analogs
[1-[4-Cl-3-CF₃-phenyl]-1H-1,2,3-triazol-4-yl]methanol () 4-Cl, 3-CF₃ -CH₂OH 277.63 Enhanced halogenated electron-withdrawing effects
2,2,2-Trifluoro-1-{1-[3-CF₃-phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one () 3-CF₃ -COCF₃ 269.22 Increased electrophilicity; ketone reactivity
{1-[3-CF₃-benzyl]-1H-1,2,3-triazol-4-yl}methanol () 3-CF₃ (benzyl-linked) -CH₂OH 283.23 Flexible benzyl spacer; potential for enhanced binding

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values compared to -Cl or -OCH₃ analogs, improving membrane permeability .
  • Solubility : Hydroxymethyl-containing compounds (e.g., target, ) exhibit moderate aqueous solubility, while ketones () are more hydrophobic .

Preparation Methods

Synthesis of Aryl Azide Intermediate

  • The starting point is the preparation of the aryl azide bearing the 3-(trifluoromethyl)phenyl moiety. This is typically achieved by diazotization of the corresponding aniline derivative followed by substitution with sodium azide under mild conditions to afford the aryl azide intermediate.

  • For example, arenediazonium tosylates generated in situ can be converted to aryl azides by sodium azide addition, as demonstrated in related triazole syntheses.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The aryl azide is reacted with an appropriate terminal alkyne under copper(I) catalysis, often using copper(II) sulfate and sodium ascorbate as the reducing agent to generate Cu(I) in situ.

  • The reaction is typically conducted at room temperature, in solvents such as water, alcohols, or mixtures with organic solvents, for several hours (e.g., 16 hours) to ensure complete conversion.

  • The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole product exclusively, avoiding 1,5-disubstituted isomers.

  • The crude product is purified by chromatography (silica gel column) using petroleum ether and ethyl acetate mixtures to isolate the pure triazole derivative.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aryl azide formation Arenediazonium tosylate, NaN3 0–25 °C 1–2 hours 70–85 In situ generation, mild conditions
CuAAC cycloaddition Aryl azide, terminal alkyne, CuSO4, sodium ascorbate, DIPEA 25 °C 16 hours 75–90 Regioselective 1,4-triazole formation
Deprotection / Hydroxymethyl introduction Acid/base treatment for protecting group removal 0–25 °C 1–3 hours 80–95 Yields depend on protecting group stability

Research Findings and Optimization

  • Regioselectivity : Studies confirm that Cu(I)-catalyzed cycloaddition yields exclusively 1,4-disubstituted triazoles with no detectable 1,5-isomers, which is critical for the desired substitution pattern.

  • Catalyst and Base Selection : Copper(I) iodide and copper(II) sulfate/sodium ascorbate systems are effective catalysts. DIPEA (N,N-diisopropylethylamine) is commonly used as a base to maintain reaction pH and improve yields.

  • Solvent Effects : Polar solvents or solvent mixtures (e.g., water/tert-butanol) facilitate the reaction and improve solubility of reagents, enhancing reaction rates and yields.

  • Purification : Semipreparative HPLC or silica gel chromatography are standard for isolating pure triazole derivatives, especially when multiple analogs are synthesized for structure-activity relationship studies.

  • Functional Group Compatibility : The method tolerates a variety of substituents on the aryl ring, including trifluoromethyl groups, which are important for modulating biological activity and physicochemical properties.

Summary Table of Preparation Steps

Stage Description Key Reagents Conditions Outcome
1. Aryl azide synthesis Conversion of aniline to aryl azide Arenediazonium tosylate, NaN3 0–25 °C, 1–2 h Aryl azide intermediate
2. CuAAC cycloaddition Cycloaddition with terminal alkyne Aryl azide, terminal alkyne, CuSO4, sodium ascorbate, DIPEA 25 °C, 16 h 1,4-disubstituted triazole
3. Hydroxymethyl installation Use of propargyl alcohol or deprotection of protected alcohol Propargyl alcohol derivatives, acid/base 0–25 °C, 1–3 h {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

The preparation of This compound is efficiently achieved via the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition, followed by introduction or deprotection of the methanol substituent at the 4-position of the triazole ring. This method offers high regioselectivity, good yields, and functional group tolerance, making it a robust and versatile approach for synthesizing this compound and related analogs. Optimization of reaction parameters such as catalyst system, base, solvent, and temperature further enhances the efficiency and purity of the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol?

  • Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Starting materials such as 3-(trifluoromethyl)phenyl azide and propargyl alcohol are reacted under mild conditions (room temperature, aqueous/organic solvent mixtures). The reaction is optimized with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to achieve regioselective 1,4-triazole formation. Post-synthesis, the product is purified via column chromatography and characterized by ¹H/¹³C NMR and LCMS .

Q. How is the compound characterized structurally and analytically?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 4.98 ppm for -CH₂OH; δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR (δ 56.5 ppm for -CH₂OH) confirm the triazole core and methanol substituent .
  • Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 258) validate molecular weight .
  • Purity : Assessed via HPLC (>95% purity threshold for biological assays) .

Q. What are the primary research applications of this compound?

  • Applications :

  • Medicinal Chemistry : Serves as a precursor for bioactive derivatives (e.g., oxidized to aldehydes for Schiff base formation) .
  • Material Science : Functionalized triazoles are used in polymer crosslinking or metal-organic frameworks (MOFs) due to hydrogen-bonding capability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Yield discrepancies often arise from variations in:

  • Catalyst loading : Optimize Cu(I) concentrations (e.g., 5–10 mol% CuSO₄) to balance reaction rate vs. side-product formation .
  • Solvent systems : Mixed solvents (e.g., THF/H₂O) improve azide-alkyne solubility, enhancing regioselectivity .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) improves separation of triazole products from unreacted alkyne/azide .

Q. What methodologies are effective for modifying the methanol group to enhance bioactivity?

  • Functionalization Strategies :

  • Oxidation : Dess-Martin periodinane oxidizes -CH₂OH to -CHO (aldehyde), enabling conjugation with amines/hydrazides for antimicrobial or anticancer derivatives (27% yield reported) .
  • Phosphorylation : Appel reaction with CBr₄/PPh₃ converts -CH₂OH to -CH₂Br, followed by Michaelis-Becker reaction with dialkyl phosphites to yield phosphonate derivatives (e.g., for antiviral screening) .

Q. How can computational modeling guide the design of triazole-based inhibitors using this compound?

  • Methodology :

  • Molecular Docking : Dock the triazole scaffold into target proteins (e.g., TEAD1 transcription factor) using software like AutoDock Vina. The trifluoromethylphenyl group enhances hydrophobic binding, while -CH₂OH forms hydrogen bonds with active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing CF₃) with inhibitory activity using regression models .

Q. What strategies address low solubility in biological assays?

  • Approaches :

  • Prodrug Design : Acetylate -CH₂OH to -CH₂OAc for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and bioavailability .

Data Contradiction Analysis

Q. Why do biological activities vary across derivatives of this compound?

  • Analysis :

  • Substituent Effects : Derivatives with electron-deficient aromatic rings (e.g., 2,4-dichloro-3-CF₃-phenyl) show higher antifungal activity due to increased membrane permeability .
  • Stereochemistry : Racemic mixtures (vs. enantiopure forms) may exhibit divergent binding affinities, as seen in triazole-based enzyme inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
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{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

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